molecular formula C9H6F3NO5 B1473756 (4-nitrophenyl) 2,2,2-trifluoroethyl carbonate CAS No. 40005-15-0

(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate

Cat. No.: B1473756
CAS No.: 40005-15-0
M. Wt: 265.14 g/mol
InChI Key: BLJJFFADYSFMGJ-UHFFFAOYSA-N
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Description

(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate is a chemical compound with the molecular formula C9H6F3NO5 It is known for its unique structural properties, which include a trifluoroethyl group and a nitrophenyl ester group

Scientific Research Applications

(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate has several applications in scientific research:

Future Directions

One potential future direction for “Carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester” could be in the field of battery technology . Battery-grade methyl (2,2,2-trifluoroethyl) carbonate is an effective additive for improving the performance and stability of lithium-ion batteries . Its outstanding thermal and electrochemical stability makes it a reliable option for high-temperature and high-voltage battery applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester typically involves the reaction of 4-nitrophenol with 2,2,2-trifluoroethanol in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane, under controlled temperature conditions to ensure the formation of the desired ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles like amines and thiols, as well as bases such as sodium hydroxide for hydrolysis reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester depend on the specific reaction conditions and reagents used. For example, hydrolysis yields 4-nitrophenol and 2,2,2-trifluoroethanol, while nucleophilic substitution can produce a variety of substituted nitrophenyl derivatives .

Mechanism of Action

The mechanism of action of carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester involves the reactivity of its ester bond. The compound can undergo nucleophilic attack, leading to the cleavage of the ester bond and the formation of new products. The trifluoroethyl group can also influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoroethyl group in carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester imparts unique properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly useful in applications requiring robust and reactive intermediates .

Properties

IUPAC Name

(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5/c10-9(11,12)5-17-8(14)18-7-3-1-6(2-4-7)13(15)16/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJJFFADYSFMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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